Cas no 1566237-33-9 (2-fluoro-3-(propan-2-yloxy)propan-1-amine)

2-Fluoro-3-(propan-2-yloxy)propan-1-amine is a fluorinated amine compound featuring an isopropoxy substituent, offering unique reactivity and selectivity in synthetic applications. Its molecular structure, combining fluorine and an ether linkage, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine improves metabolic stability and bioavailability, while the isopropoxy group contributes to solubility and steric modulation. This compound is particularly valuable in the development of bioactive molecules, where precise functionalization is critical. Its well-defined chemical properties ensure consistent performance in nucleophilic substitutions, reductive aminations, and other key transformations, making it a reliable choice for advanced research and industrial applications.
2-fluoro-3-(propan-2-yloxy)propan-1-amine structure
1566237-33-9 structure
商品名:2-fluoro-3-(propan-2-yloxy)propan-1-amine
CAS番号:1566237-33-9
MF:C6H14FNO
メガワット:135.17986536026
CID:6472764
PubChem ID:112562587

2-fluoro-3-(propan-2-yloxy)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-3-(propan-2-yloxy)propan-1-amine
    • EN300-1859779
    • 1566237-33-9
    • インチ: 1S/C6H14FNO/c1-5(2)9-4-6(7)3-8/h5-6H,3-4,8H2,1-2H3
    • InChIKey: XYHJSIWRXMUFLO-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)COC(C)C

計算された属性

  • せいみつぶんしりょう: 135.105942232g/mol
  • どういたいしつりょう: 135.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 68.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 35.2Ų

2-fluoro-3-(propan-2-yloxy)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859779-0.5g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
0.5g
$1289.0 2023-09-18
Enamine
EN300-1859779-5.0g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
5g
$3687.0 2023-06-01
Enamine
EN300-1859779-2.5g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
2.5g
$2631.0 2023-09-18
Enamine
EN300-1859779-0.05g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
0.05g
$1129.0 2023-09-18
Enamine
EN300-1859779-5g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
5g
$3894.0 2023-09-18
Enamine
EN300-1859779-1g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
1g
$1343.0 2023-09-18
Enamine
EN300-1859779-0.1g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
0.1g
$1183.0 2023-09-18
Enamine
EN300-1859779-10.0g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
10g
$5467.0 2023-06-01
Enamine
EN300-1859779-0.25g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
0.25g
$1235.0 2023-09-18
Enamine
EN300-1859779-10g
2-fluoro-3-(propan-2-yloxy)propan-1-amine
1566237-33-9
10g
$5774.0 2023-09-18

2-fluoro-3-(propan-2-yloxy)propan-1-amine 関連文献

2-fluoro-3-(propan-2-yloxy)propan-1-amineに関する追加情報

Research Brief on 2-fluoro-3-(propan-2-yloxy)propan-1-amine (CAS: 1566237-33-9): Recent Advances and Applications

The compound 2-fluoro-3-(propan-2-yloxy)propan-1-amine (CAS: 1566237-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated and ether-containing structure, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the design of selective monoamine oxidase (MAO) inhibitors. The researchers demonstrated that the fluorine atom and the isopropoxy group in 2-fluoro-3-(propan-2-yloxy)propan-1-amine contribute to enhanced binding affinity and selectivity towards MAO-B, an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The study reported a significant improvement in inhibitory activity compared to non-fluorinated analogs, suggesting the importance of fluorination in optimizing drug-target interactions.

In addition to its applications in CNS drug development, recent research has explored the compound's potential in antimicrobial therapies. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel quinolone derivatives using 2-fluoro-3-(propan-2-yloxy)propan-1-amine as a building block. These derivatives exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range. The study attributed this enhanced activity to the improved membrane permeability conferred by the compound's unique structural features.

From a synthetic chemistry perspective, advances in the preparation of 2-fluoro-3-(propan-2-yloxy)propan-1-amine have been reported. A 2023 patent application (WO2023188767) disclosed an improved catalytic asymmetric synthesis route that achieves high enantiomeric excess (>98% ee) while maintaining scalability. This development is particularly significant as it addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmaceutical applications where chirality often determines biological activity.

Pharmacokinetic studies of derivatives containing this moiety have shown favorable properties, including improved metabolic stability and blood-brain barrier penetration. Recent in vivo studies in rodent models demonstrated that compounds incorporating 2-fluoro-3-(propan-2-yloxy)propan-1-amine exhibited prolonged half-lives and reduced clearance rates compared to their non-fluorinated counterparts. These findings, published in the European Journal of Pharmaceutical Sciences (2024), suggest that this structural motif could be valuable in designing drugs with optimized pharmacokinetic profiles.

Looking forward, research directions for 2-fluoro-3-(propan-2-yloxy)propan-1-amine appear to be expanding into new therapeutic areas. Preliminary computational studies suggest potential applications in targeting protein-protein interactions, particularly in oncology. The compound's ability to serve as a versatile scaffold for further functionalization makes it an attractive candidate for fragment-based drug discovery approaches. As research continues, we anticipate seeing more applications of this compound emerge in the coming years, particularly in addressing unmet medical needs in CNS disorders and antimicrobial resistance.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD